![molecular formula C5H9IO2 B3041765 Oxetane, 3-hydroxymethyl-3-iodomethyl CAS No. 35842-58-1](/img/structure/B3041765.png)
Oxetane, 3-hydroxymethyl-3-iodomethyl
Overview
Description
“Oxetane, 3-hydroxymethyl-3-iodomethyl” is a chemical compound with the molecular formula C5H9IO2 and a molecular weight of 228.0282 . It is related to the class of compounds known as oxetanes, which are four-membered cyclic ethers bearing hydroxymethyl groups .
Synthesis Analysis
The synthesis of related compounds, such as polyoxetanes, involves a process known as ring-opening polymerization . In one study, four series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule . The reagents ratios ranged from 1:5 to 1:50, theoretical molar mass ranged from 714 g/mol to 5942 g/mol, and dispersities ranged from 1.77 to 3.75 .Chemical Reactions Analysis
Oxetanes, including “Oxetane, 3-hydroxymethyl-3-iodomethyl”, are known to undergo ring-opening reactions . For instance, the synthesis of polyoxetanes involves ring-opening polymerization . In the literature, most reports are focused on the polymerization or co-polymerization of 3-ethyl-3-(hydroxymethyl)oxetane .Safety and Hazards
The safety data sheet for a related compound, 3-Methyl-3-oxetanemethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .
properties
IUPAC Name |
[3-(iodomethyl)oxetan-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOWZQKJBZPTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane, 3-hydroxymethyl-3-iodomethyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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